3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
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Overview
Description
The compound 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is a complex organic molecule that features a combination of benzoxazole, oxadiazole, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and oxadiazole intermediates, followed by their coupling with the benzothiophene derivative.
Preparation of Benzoxazole Intermediate: The benzoxazole moiety can be synthesized via the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is formed by the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reaction: The benzoxazole and oxadiazole intermediates are then coupled using a thiol-based linker under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzoxazole and oxadiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Sulfoxides and Sulfones: from oxidation.
Amines: from reduction of the nitrile group.
Substituted Derivatives: from electrophilic or nucleophilic substitution.
Scientific Research Applications
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Materials Science: Investigated for its electronic properties and potential use in organic electronics or as a sensor material.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and oxadiazole moieties may interact with active sites of enzymes, while the benzothiophene ring can enhance binding affinity through hydrophobic interactions. The nitrile group may also play a role in the compound’s bioactivity by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide: can be compared with other compounds containing similar functional groups:
Benzoxazole Derivatives: Known for their antimicrobial and anticancer properties.
Oxadiazole Compounds: Studied for their anti-inflammatory and anticonvulsant activities.
Benzothiophene Derivatives: Investigated for their potential in treating neurological disorders.
This compound is unique due to the combination of these three moieties, which may result in synergistic effects and enhanced bioactivity.
Properties
Molecular Formula |
C22H19N5O3S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide |
InChI |
InChI=1S/C22H19N5O3S2/c23-11-14-13-5-1-4-8-17(13)32-21(14)26-19(28)9-10-20-25-18(27-30-20)12-31-22-24-15-6-2-3-7-16(15)29-22/h2-3,6-7H,1,4-5,8-10,12H2,(H,26,28) |
InChI Key |
QWKGQSJEUSKONT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCC3=NC(=NO3)CSC4=NC5=CC=CC=C5O4)C#N |
Origin of Product |
United States |
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